3-Methanesulfonyl-4-methylaniline

Description

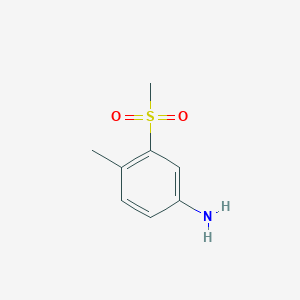

3-Methanesulfonyl-4-methylaniline is an aromatic amine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring. While direct data for this specific compound are absent in the provided evidence, structural analogs and related compounds offer insights into its behavior. For instance, positional isomers such as 3-methylsulfonylaniline hydrochloride (CAS 80213-28-1) and 4-methylsulfonylaniline hydrochloride (CAS 177662-76-9) highlight the impact of substituent placement on physical properties like melting points .

Properties

IUPAC Name |

4-methyl-3-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJPTUKXABCZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624011 | |

| Record name | 3-(Methanesulfonyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307989-41-9 | |

| Record name | 3-(Methanesulfonyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-4-methylaniline typically involves the sulfonation of 4-methylaniline. One common method is the reaction of 4-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-Methanesulfonyl-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Methanesulfonyl-4-methylaniline with structurally related compounds, emphasizing substituent effects, physical properties, and functional group interactions.

Positional Isomers

- 3-Methylsulfonylaniline Hydrochloride (CAS 80213-28-1): Melting Point: 227–230°C (decomposes). The decomposition at lower temperatures compared to the 4-isomer suggests reduced thermal stability in the 3-substituted derivative .

4-Methylsulfonylaniline Hydrochloride (CAS 177662-76-9):

Key Insight : The position of the sulfonyl group significantly affects thermal stability and intermolecular interactions.

Substituent Bulk and Electronic Effects

- 3-(Azepane-1-Sulfonyl)-4-methylaniline (CAS 326918-48-3): Molecular Weight: 268.38 g/mol. Substituents: Bulky azepane (7-membered ring) sulfonyl group at 3-position, methyl at 4-position.

4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3):

Key Insight : Bulky substituents decrease solubility, while spacer groups modulate electronic effects.

Functional Group Variations

- N-(4-Amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7): Molecular Formula: C₈H₁₂N₂O₃S. Substituents: Methanesulfonamide (-SO₂NHCH₃) at 4-position, methoxy (-OCH₃) at 3-position. The sulfonamide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to sulfonyl-containing analogs .

- 3-Methyl-4-(4-methylphenoxy)aniline (CAS 17419-01-1): Substituents: Phenoxy (-OPh) at 4-position, methyl at 3-position. The electron-donating phenoxy group contrasts sharply with the electron-withdrawing sulfonyl group, leading to divergent reactivity in acid-base or coupling reactions .

Key Insight : Functional groups dictate electronic behavior and intermolecular interactions, influencing applications in synthesis.

Table 1: Comparative Properties of Analogous Compounds

Electronic and Steric Implications

- Electron-Withdrawing vs. Electron-Donating Groups :

Sulfonyl groups (-SO₂R) deactivate the aromatic ring, directing electrophilic substitution to meta positions, whereas methyl or methoxy groups activate the ring for ortho/para substitution. This electronic contrast is critical in designing derivatives for targeted reactivity . - Steric Effects : Bulky substituents like azepane-sulfonyl hinder access to the aromatic ring, reducing reaction rates in sterically demanding processes (e.g., Suzuki coupling) .

Biological Activity

Introduction

3-Methanesulfonyl-4-methylaniline, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's unique structure, characterized by a methanesulfonyl group attached to a 4-methyl aniline moiety, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Chemical Formula : C₇H₉NO₂S

- Molecular Weight : 173.21 g/mol

- CAS Number : 13736-78-2

The presence of the methanesulfonyl group enhances the compound's solubility and reactivity, making it a suitable candidate for various biological applications.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The methanesulfonyl group may play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity.

3. Anti-inflammatory Effects

Compounds within the sulfonamide class have demonstrated anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or by modulating signaling pathways associated with inflammation. Further investigation into this compound could elucidate its role in inflammatory responses.

Case Study: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. While this compound was not specifically tested, related compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against these strains.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Sulfanilamide | 32 | E. coli |

| Sulfamethoxazole | 16 | Staphylococcus aureus |

| This compound (predicted) | - | - |

Research Findings on Mechanisms

Recent studies have explored the mechanisms by which sulfonamides exert their biological effects. For example, a study published in the Journal of Medicinal Chemistry highlighted that specific substitutions on the aniline ring significantly influence binding affinity to target enzymes. The research indicated that modifications to the methanesulfonyl group could enhance or diminish biological activity depending on the target enzyme's characteristics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.